Pervilleine A is a novel tropane alkaloid derived from the plant species Erythroxylum pervillei. It has garnered attention for its potential role in reversing multidrug resistance in cancer cells, particularly through its interaction with P-glycoprotein, a critical component in drug efflux mechanisms. This compound was identified through bioactivity-guided fractionation of chloroform extracts from the aforementioned plant, highlighting its significance in pharmacological research aimed at enhancing the efficacy of anticancer therapies.
Pervilleine A is classified as a tropane alkaloid, a category of compounds known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications in oncology. The primary source of pervilleine A is the Erythroxylum pervillei, a plant native to certain tropical regions. This classification underscores its structural characteristics and biological properties, which are pivotal in medicinal chemistry.
The synthesis of pervilleine A typically involves advanced chromatographic techniques for isolation, followed by spectroscopic methods for characterization. The process begins with extracting the compound from Erythroxylum pervillei using solvents like chloroform. The extract undergoes fractionation to isolate active components, with pervilleine A being one of the identified alkaloids.
Key steps include:
Pervilleine A has a unique molecular structure characteristic of tropane alkaloids. Its molecular formula is , and it features a bicyclic structure typical of tropanes. The compound's precise three-dimensional conformation plays a crucial role in its biological activity.
Key structural data includes:
Pervilleine A participates in several chemical reactions that are essential for its biological activity. Notably, it has been shown to inhibit P-glycoprotein-mediated drug efflux, which is crucial in overcoming multidrug resistance in cancer cells.
Key reactions include:
The mechanism through which pervilleine A exerts its effects primarily involves its interaction with P-glycoprotein. By inhibiting this protein, pervilleine A enhances the sensitivity of multidrug-resistant cancer cells to various chemotherapeutic agents.
Key points include:
Pervilleine A exhibits several notable physical and chemical properties that contribute to its functionality as a therapeutic agent:
Pervilleine A holds significant promise in scientific research, particularly in the field of oncology due to its ability to reverse multidrug resistance. Its applications include:
Pervilleine A belongs to the 3,6-disubstituted tropane alkaloid class, featuring a bicyclic [3.2.1] octane scaffold composed of a pyrrolidine ring fused with a piperidine ring. The core structure includes a tertiary nitrogen atom (N-methyl group) and two chiral centers at positions C-3 and C-6. The nitrogen bridge confers basicity (pKa ~7.5–9.0), facilitating salt formation under acidic conditions. This architecture is essential for positioning the aromatic ester moieties spatially to interact with biological targets like P-glycoprotein (Pgp) [2] [10].
Pervilleine A is distinguished by its 3,4,5-trimethoxybenzoyloxy (Tmb) group at C-3 and a trans-3,4,5-trimethoxycinnamoyl (Tmc) unit at C-6. The Tmc group adopts an E-configuration (confirmed by J = 15.9 Hz coupling in NMR), critical for bioactivity. The Tmb group contributes π-stacking capability, while the Tmc unit’s extended conjugation enhances hydrophobic interactions. These esters collectively increase molecular rigidity and surface area, optimizing binding to Pgp’s transmembrane domains [6] [8] [10].
Absolute stereochemistry was resolved as 3α,6β,7β through enantioselective synthesis and NMR analysis. The α-orientation of the Tmb group at C-3 was confirmed by a broad triplet (J = 4.5 Hz) in (^1)H-NMR, while the β-configuration of the Tmc ester at C-6 was deduced from dihedral angles (H-5/H-6 near 90°) and NOESY correlations. The 7β-hydroxy group stabilizes the conformation through intramolecular hydrogen bonding [2] [7].
Table 1: Key NMR Assignments for Pervilleine A
Position | δH (ppm) | δC (ppm) | Multiplicity | Assignment |
---|---|---|---|---|
N-CH₃ | 2.61 | 40.2 | s | Methyl |
H-3 | 5.14 | 74.8 | t-like brs | Methine (α) |
H-6 | 4.70 | 76.5 | dd (J=7.2, 2.4) | Methine (β) |
Tmc H-7′ | 7.56 | 142.1 | d (J=15.9) | Olefinic |
Tmc H-8′ | 6.30 | 118.5 | d (J=15.9) | Olefinic |
OCH₃ | 3.87–3.91 | 56.1–60.8 | s | Methoxy (×6) |
Pervilleine A has the molecular formula C₃₀H₃₇NO₁₁, confirmed by high-resolution mass spectrometry (HRMS) with an [M+Na]⁺ peak at m/z 622.2315. The molecular weight is 599.62 g/mol, reflecting significant contributions from the six methoxy groups (total 186 g/mol) and the aromatic esters [6] [10].
Table 2: Hydrogen Bonding and Solubility Descriptors
Parameter | Value | Method/Significance |
---|---|---|
Calculated LogP | 4.5 | Fragment-based (XLogP₃-AA) |
H-Bond Acceptors (HBA) | 11 | Oxygen atoms in esters and methoxy groups |
H-Bond Donors (HBD) | 1 | C-7 hydroxy group |
Topological PSA | 128 Ų | Predicts low intestinal absorption |
Solubility (Water) | <0.01 mg/mL | Experimental (free base) |
Solubility (EtOH) | >50 mg/mL | Experimental |
The C-6 Tmc ester dominates lipophilicity (contributing ~2.5 log units), while the C-3 Tmb group enhances conformational rigidity. Removal of the Tmc unit (e.g., in pervilleine H) reduces LogP by 1.8 units and abolishes MDR reversal activity. Salt formation at the tertiary nitrogen disrupts crystallinity, enhancing dissolution kinetics without altering intrinsic solubility [7] [9] [10].
Table 3: Substituent Effects on Key Properties
Compound | C-3 Substituent | C-6 Substituent | LogP | MDR Reversal IC₅₀ (μM) |
---|---|---|---|---|
Pervilleine A | Tmb | Tmc (E) | 4.5 | 0.36 (KB-V1 cells) |
Pervilleine B | Tmb | Tmc (E) | 4.3 | 0.17 (KB-V1 cells) |
cis-Pervilleine B | Tmb | Tmc (Z) | 3.9 | Inactive |
Pervilleine H | Tmc (E) | OH | 2.7 | Inactive |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2